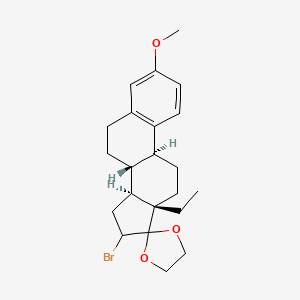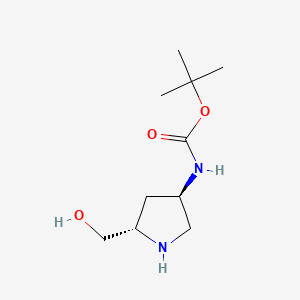
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a biochemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Overview of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Research
This compound is a compound that has been explored in various scientific research contexts, particularly in the synthesis of N-heterocycles, which are crucial structural motifs in many natural products and pharmaceuticals. While the specific compound "this compound" was not directly highlighted in the research findings, related compounds and their applications offer insights into potential research directions and applications.
Applications in N-heterocycle Synthesis
Chiral sulfinamides, closely related to the tert-butyl compound , have been extensively used in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, for example, has emerged as the gold standard among chiral auxiliaries, providing general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds represent the structural motif of many natural products and therapeutically applicable compounds, highlighting the importance of research in this area (Philip et al., 2020).
Environmental and Biodegradation Studies
While the direct application of this compound in environmental studies was not identified, related studies on tert-butyl compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), have been extensively reviewed. These studies focus on the biodegradation and fate of these compounds in soil and groundwater, which may provide insights into the environmental behavior of structurally related tert-butyl compounds. The degradation mechanisms, microbial pathways, and the potential for bioaugmentation and biostimulation strategies offer valuable perspectives for environmental management and remediation efforts (Thornton et al., 2020).
Insights into Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine ring, a core element in this compound, is widely utilized in medicinal chemistry. Pyrrolidine derivatives, including prolinol and its analogs, are explored for their potential in creating biologically active compounds. The versatility of the pyrrolidine scaffold in drug discovery, allowing for the exploration of pharmacophore space and contributing to the stereochemistry of molecules, underscores the significance of this compound class in developing novel therapeutics. This review on pyrrolidine in drug discovery encapsulates the diverse bioactive molecules characterized by the pyrrolidine ring, highlighting its critical role in the synthesis of new compounds with therapeutic potential (Li Petri et al., 2021).
Safety and Hazards
The safety information for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It may also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If on skin, wash with plenty of soap and water .
Propiedades
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYPGXBZFDWCPC-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

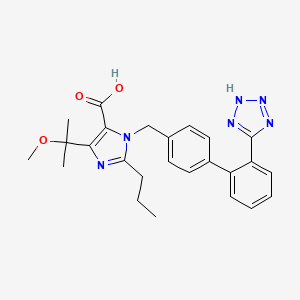
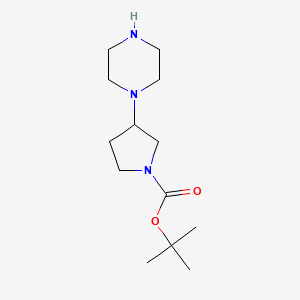


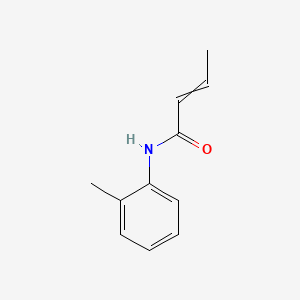
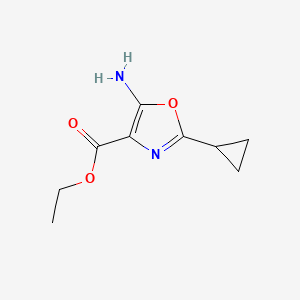
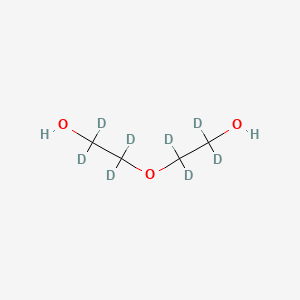
![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)

